

EL-102 chemical structure and properties

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Compound of Interest

Compound Name: EL-102

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In-Depth Technical Guide: EL-102

For Researchers, Scientists, and Drug Development Professionals

Abstract

EL-102 is a novel small molecule inhibitor identified as a promising anti-cancer agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **EL-102**. It details its mechanism of action as a dual inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1 α) and tubulin polymerization, leading to the induction of apoptosis in cancer cells. This document also outlines detailed experimental protocols for key assays and presents quantitative data in a structured format to facilitate further research and development.

Chemical Structure and Properties

EL-102, with the IUPAC name N-[5-(5-cyano-thiophen-3-yl)-2-methyl-phenyl]-4-methoxy-benzenesulfonamide, is classified as a toluidine sulfonamide.^[1] Its fundamental chemical and physical properties are summarized in the tables below.

Chemical Identification

Identifier	Value
IUPAC Name	N-[5-(5-cyano-thiophen-3-yl)-2-methyl-phenyl]-4-methoxy-benzenesulfonamide
CAS Number	1233948-61-2
Molecular Formula	C ₁₉ H ₁₆ N ₂ O ₃ S ₂ [2]
Molecular Weight	384.47 g/mol [2]
Canonical SMILES	<chem>CC1=C(C=C(C=C1)C2=CSC(=C2)C#N)NS(=O)(=O)C3=CC=C(C=C3)OC</chem> [3]
InChI Key	STJKZARVVAISJM-UHFFFAOYSA-N[3]

Physicochemical Properties

Property	Value
Physical Form	Solid powder[4]
Solubility	Soluble in DMSO[4]
Storage	Store at -20°C for up to 3 years[4]
Purity	≥98% by HPLC[4]

Note: Data on melting point, pKa, and logP are not currently available in the public domain.

Biological Activity and Mechanism of Action

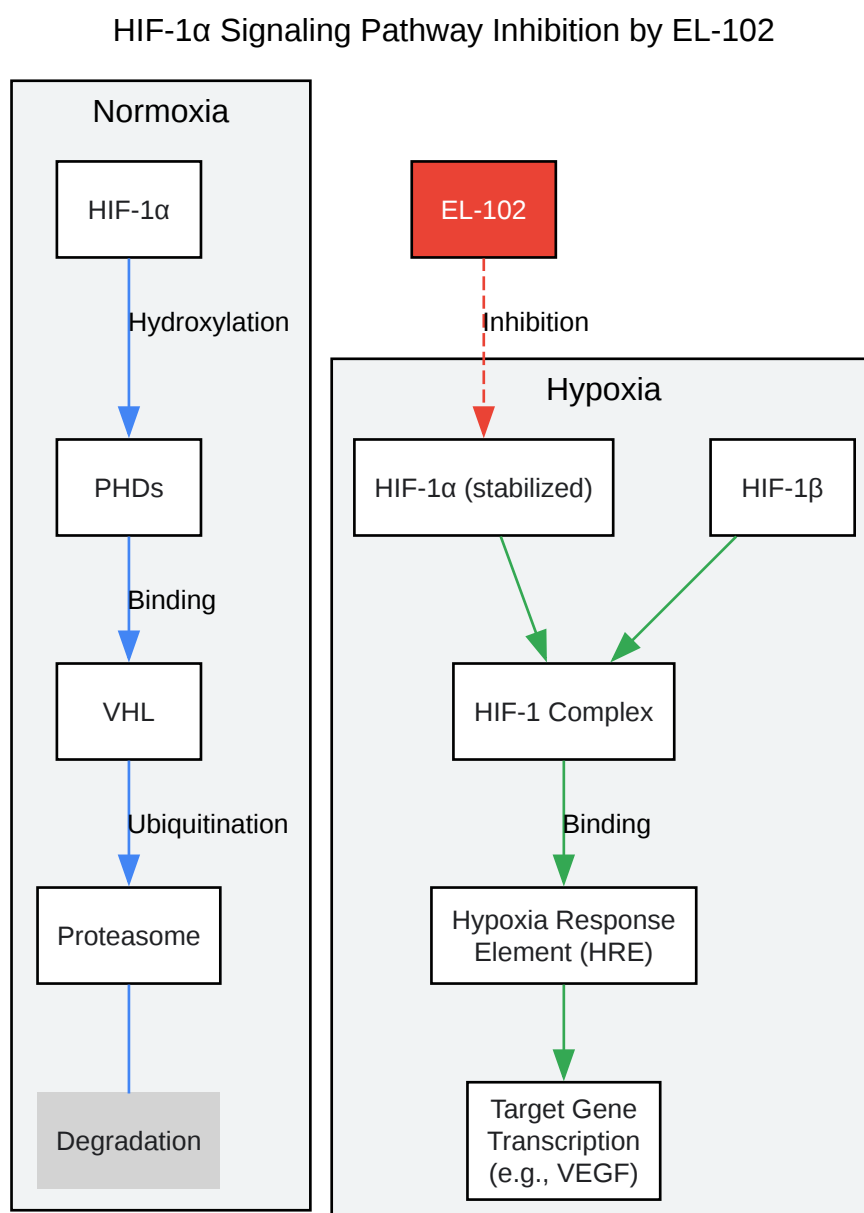
EL-102 exhibits potent anti-cancer activity through a dual mechanism of action: inhibition of HIF-1α and disruption of microtubule dynamics.

Inhibition of HIF-1α Signaling

EL-102 is a potent inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in cellular response to hypoxia and a critical driver of tumor progression and angiogenesis.[2][5] The inhibitory effect of **EL-102** on HIF-1α has been observed with an IC50

of approximately 13 nM.[4] By inhibiting HIF-1 α , **EL-102** can suppress the transcription of genes involved in tumor survival, proliferation, and blood vessel formation.

The following diagram illustrates the simplified HIF-1 α signaling pathway and the point of intervention by **EL-102**.



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Caption: Inhibition of HIF-1 α stabilization by **EL-102** under hypoxic conditions.

Inhibition of Tubulin Polymerization

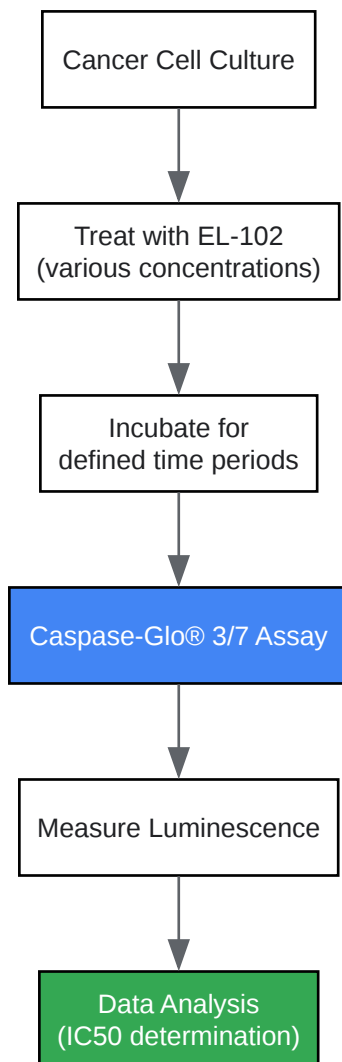
EL-102 also demonstrates potent activity against tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell shape. It has been shown to inhibit tubulin polymerization and affect microtubule stability with an IC₅₀ in the range of 20-40 nM.[3] This activity is similar to that of taxane-based chemotherapeutic agents.

Induction of Apoptosis

The dual inhibition of HIF-1 α and tubulin polymerization by **EL-102** culminates in the induction of apoptosis (programmed cell death) in cancer cells. This is mediated through the activation of the Caspase-3/7 apoptotic cascade.[6]

The following diagram outlines the experimental workflow to assess **EL-102** induced apoptosis.

Workflow for Assessing EL-102 Induced Apoptosis



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Caption: Experimental workflow for apoptosis assessment.

In Vitro Anti-Cancer Activity

EL-102 has demonstrated significant anti-tumor efficacy in various cancer cell lines, particularly in prostate cancer and multiple myeloma, with IC50 values in the low nanomolar range.[4]

Cell Line (Prostate Cancer)	IC50 (nM)
CWR22	24
22Rv1	21.7
DU145	40.3
PC-3	37.0
DLKP	14.4
DLKPA (doxorubicin-resistant)	16.3

Source: MedchemExpress[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

HIF-1 α Inhibition Assay (General Protocol)

- **Cell Culture:** Culture human cancer cells (e.g., U251-HRE) in appropriate medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
- **Compound Treatment:** Seed cells in 96-well plates. After 24 hours, treat the cells with varying concentrations of **EL-102**.
- **Hypoxia Induction:** Place the plates in a hypoxic chamber (e.g., 1% O₂) for a specified period (e.g., 6-24 hours).
- **Reporter Gene Assay:** If using a reporter cell line (e.g., U251-HRE with a luciferase reporter), lyse the cells and measure luciferase activity using a luminometer.
- **Western Blot Analysis:** Alternatively, lyse the cells and perform Western blot analysis to detect the levels of HIF-1 α protein. Use an antibody specific to HIF-1 α .
- **Data Analysis:** Calculate the percentage of HIF-1 α inhibition for each concentration of **EL-102** relative to the untreated control. Determine the IC50 value by fitting the data to a dose-response curve.

Tubulin Polymerization Assay (General Protocol)

- **Reagents:** Use a commercially available tubulin polymerization assay kit containing purified tubulin, GTP, and a fluorescent reporter.
- **Reaction Setup:** In a 96-well plate, add tubulin solution and varying concentrations of **EL-102**.
- **Initiation of Polymerization:** Initiate polymerization by adding GTP and incubating the plate at 37°C.
- **Fluorescence Measurement:** Measure the fluorescence intensity at regular intervals using a microplate reader. The increase in fluorescence corresponds to the rate of tubulin polymerization.
- **Data Analysis:** Plot fluorescence intensity versus time to obtain polymerization curves. Calculate the rate of polymerization and the extent of inhibition by **EL-102**. Determine the IC50 value.

Caspase-3/7 Activity Assay (General Protocol using Caspase-Glo® 3/7 Assay)

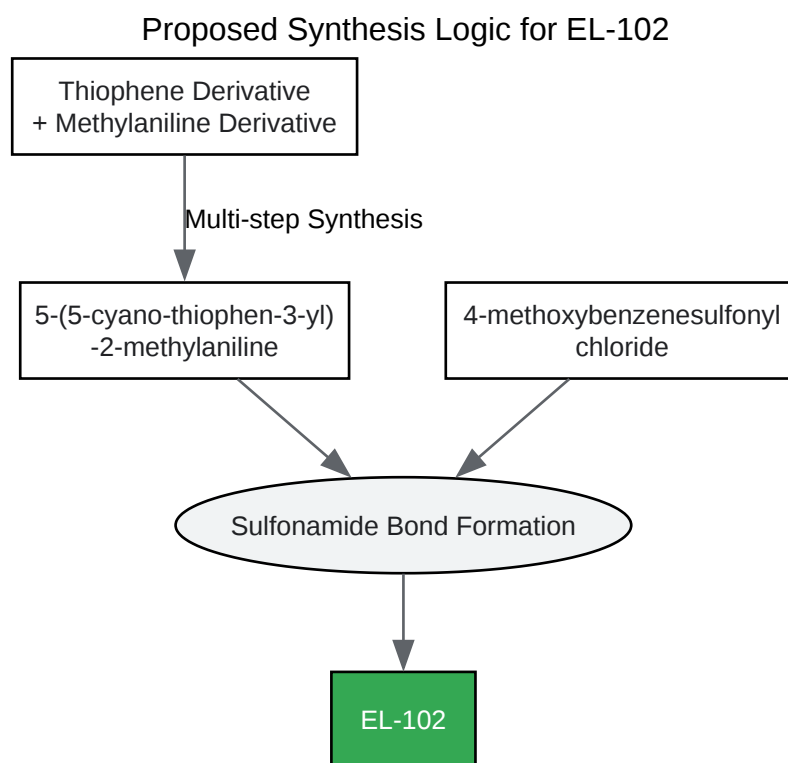
- **Cell Culture and Treatment:** Seed cancer cells in a 96-well plate and treat with various concentrations of **EL-102** for a specified duration (e.g., 24, 48, 72 hours).
- **Reagent Preparation:** Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
- **Assay Procedure:** Add the Caspase-Glo® 3/7 Reagent to each well of the plate.
- **Incubation:** Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and caspase cleavage of the substrate.
- **Luminescence Measurement:** Measure the luminescence of each well using a luminometer. The luminescence signal is proportional to the amount of caspase-3/7 activity.

- **Data Analysis:** Normalize the luminescence readings to the untreated control and plot the results against the concentration of **EL-102** to determine the dose-dependent induction of apoptosis.

Synthesis

A detailed, step-by-step synthesis protocol for N-[5-(5-cyano-thiophen-3-yl)-2-methyl-phenyl]-4-methoxy-benzenesulfonamide (**EL-102**) is not publicly available in peer-reviewed literature or patents. The synthesis would likely involve a multi-step process, potentially including the formation of the key intermediate 5-(5-cyano-thiophen-3-yl)-2-methylaniline, followed by its coupling with 4-methoxybenzenesulfonyl chloride.

The following diagram proposes a logical relationship for a potential synthesis route.



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Caption: A potential synthetic pathway for **EL-102**.

Conclusion

EL-102 is a promising preclinical candidate with a well-defined dual mechanism of action targeting both HIF-1 α and tubulin polymerization. Its potent in vitro activity against a range of cancer cell lines, including drug-resistant variants, warrants further investigation. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of **EL-102**. Further studies are required to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its in vivo efficacy and safety profile.

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